molecular formula C22H14FN3O6 B11292830 3-(2-fluorophenyl)-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,2-oxazole-5-carboxamide

3-(2-fluorophenyl)-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,2-oxazole-5-carboxamide

Cat. No.: B11292830
M. Wt: 435.4 g/mol
InChI Key: WQUQIBSJXVDHIM-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxyphenoxy group, and a nitrophenyl group attached to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,2-oxazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, which is then functionalized with the desired substituents. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the oxazole ring and the subsequent attachment of the fluorophenyl, hydroxyphenoxy, and nitrophenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity while minimizing costs and environmental impact. This can include the use of more efficient catalysts, greener solvents, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenoxy group can yield quinones, while reduction of the nitrophenyl group can produce aniline derivatives .

Scientific Research Applications

3-(2-fluorophenyl)-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of inflammatory mediators or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-fluorophenyl)-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,2-oxazole-5-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H14FN3O6

Molecular Weight

435.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C22H14FN3O6/c23-19-4-2-1-3-18(19)20-12-21(32-25-20)22(28)24-13-9-14(26(29)30)11-17(10-13)31-16-7-5-15(27)6-8-16/h1-12,27H,(H,24,28)

InChI Key

WQUQIBSJXVDHIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)NC3=CC(=CC(=C3)OC4=CC=C(C=C4)O)[N+](=O)[O-])F

Origin of Product

United States

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